![molecular formula C17H21N3O4 B1378752 benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate CAS No. 1461707-84-5](/img/structure/B1378752.png)
benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate
Overview
Description
Benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate is a synthetic compound characterized by its unique spirocyclic structure. This compound features a benzyl group attached to a carbamate functional group, which is further connected to a spirocyclic ring system containing nitrogen atoms. The molecular formula is C({17})H({21})N({3})O({4}), and it has a molecular weight of 331.4 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor containing the necessary functional groups. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spirocyclic structure.
Attachment of the Propyl Chain: The next step involves the introduction of the propyl chain to the spirocyclic intermediate. This can be achieved through a nucleophilic substitution reaction, where the spirocyclic intermediate reacts with a propyl halide under basic conditions.
Formation of the Carbamate Group: The final step is the formation of the carbamate group. This is typically done by reacting the intermediate with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems. Safety and environmental considerations would also be paramount, ensuring that all steps are conducted in compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the spirocyclic ring, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions to facilitate the reaction.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Alcohol derivatives of the spirocyclic ring.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3
Chemistry: The unique structure of this compound makes it a valuable intermediate in the synthesis of other complex molecules. It can be used in the development of new synthetic methodologies and in the study of spirocyclic chemistry.
Biology: The compound’s potential interactions with biological molecules make it a candidate for studying enzyme inhibition and protein binding.
Industry: The compound can be explored for use in materials science, such as in the development of new polymers or as a component in coatings and adhesives.
Mechanism of Action
The mechanism by which benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate exerts its effects depends on its interaction with molecular targets. The spirocyclic structure and functional groups allow it to bind to specific enzymes or receptors, potentially inhibiting their activity. The benzyl group can interact with hydrophobic pockets in proteins, while the carbamate group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}ethyl)carbamate: Similar structure but with an ethyl chain instead of a propyl chain.
Benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}methyl)carbamate: Similar structure but with a methyl chain instead of a propyl chain.
Phenyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
The uniqueness of benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate lies in its specific combination of a benzyl group, a propyl chain, and a spirocyclic ring system. This combination imparts distinct chemical reactivity and potential for diverse interactions, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
benzyl N-[3-(6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c21-14-17(8-4-9-17)19-15(22)20(14)11-5-10-18-16(23)24-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H,18,23)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHQWEIRFGOPLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)N(C(=O)N2)CCCNC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


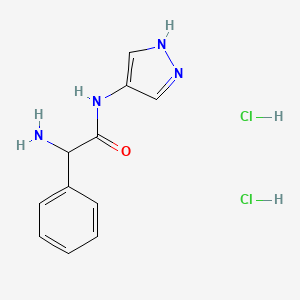
![1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B1378671.png)
![2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride](/img/structure/B1378672.png)
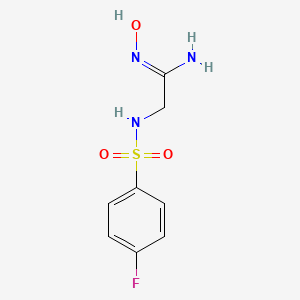
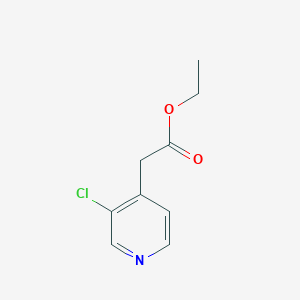
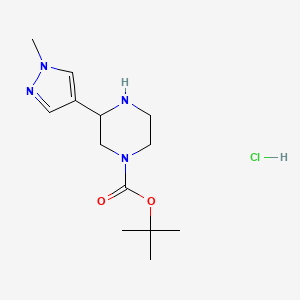
![2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1378678.png)
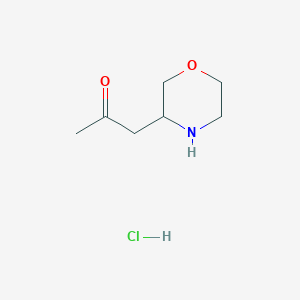
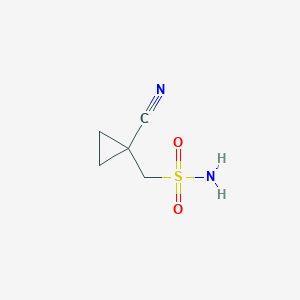

![{2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride](/img/structure/B1378685.png)

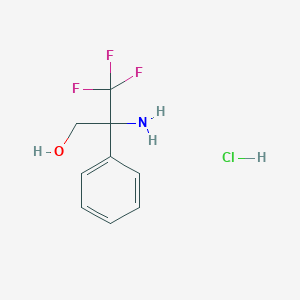
![2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile](/img/structure/B1378691.png)
